molecular formula C29H32O7S B1672068 Fasiglifam CAS No. 1000413-72-8

Fasiglifam

Cat. No. B1672068
CAS RN: 1000413-72-8
M. Wt: 524.6 g/mol
InChI Key: BZCALJIHZVNMGJ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fasiglifam may affect glucose metabolism and promote ATP synthesis in mitochondria, leading to larger insulin secretion in the long term .


Molecular Structure Analysis

This compound has a molecular formula of C29H32O7S and a molecular weight of 524.625 . It was found to be the principal drug-related compound in plasma, with 15 metabolites, including the acyl glucuronide, also detected . A novel biotransformation that produced a side-chain shortened metabolite via elimination of CH2 from the acetyl side chain was noted .


Chemical Reactions Analysis

The metabolic pathways of this compound involved oxygenation, oxidative dealkylation, dehydrogenation, glucuronidation, and GSH conjugation . This compound may undergo metabolic bioactivation via acyl glucuronide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.63 and a chemical formula of C29H32O7S . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Mechanism of Action

Target of Action

Fasiglifam primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . FFAR1 is a cell surface receptor expressed in the β-cells of human pancreatic islets . It plays a crucial role in potentiating insulin secretion in a glucose-dependent manner .

Mode of Action

This compound acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) . This means that this compound and γ-LA can bind to distinct binding sites on FFAR1, and their combined action results in a greater effect than the sum of their individual effects .

Biochemical Pathways

This compound’s action on FFAR1 leads to an increase in intracellular inositol monophosphate and calcium concentration, consistent with activation of the Gqα signaling pathway . This results in the potentiation of insulin secretion . The augmentation of glucose-induced insulin secretion by this compound, γ-LA, or their combination is completely abolished in pancreatic islets of FFAR1-knockout mice , indicating the critical role of FFAR1 in this pathway.

Pharmacokinetics

This compound is a potent, selective, and orally bioavailable GPR40 agonist . It has been found to inhibit the efflux transporter mrp2/mrp2 and uptake transporters ntcp and oatp/oatp , which may affect its bioavailability and lead to hyperbilirubinemia and cholestatic hepatotoxicity .

Result of Action

This compound enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia . It has a low risk of hypoglycemia and no evidence of β cell toxicity . It has been associated with liver injury, leading to its withdrawal from phase iii clinical trials .

Action Environment

The insulinotropic effect of this compound was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that this compound potentiates insulin release in conjunction with plasma FFAs in vivo . Therefore, the levels of FFAs in the body can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Fasiglifam was terminated in Phase III clinical trials due to liver safety concerns . The incidence of overall adverse events, serious adverse events, and deaths was similar between this compound and placebo, but a liver signal was identified based primarily on the difference in liver chemistry values in the this compound group compared with the placebo and active comparator groups . Three serious liver injuries were attributed to this compound treatment .

properties

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025726
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000413-72-8
Record name Fasiglifam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASIGLIFAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasiglifam
Reactant of Route 2
Reactant of Route 2
Fasiglifam
Reactant of Route 3
Reactant of Route 3
Fasiglifam
Reactant of Route 4
Reactant of Route 4
Fasiglifam
Reactant of Route 5
Fasiglifam
Reactant of Route 6
Reactant of Route 6
Fasiglifam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.